molecular formula C11H20N2O3 B8088944 tert-Butyl 7-hydroxy-2,5-diazaspiro[3.4]octane-2-carboxylate

tert-Butyl 7-hydroxy-2,5-diazaspiro[3.4]octane-2-carboxylate

Cat. No.: B8088944
M. Wt: 228.29 g/mol
InChI Key: VBEPRGVZKBMFPM-UHFFFAOYSA-N
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Description

tert-Butyl 7-hydroxy-2,5-diazaspiro[3.4]octane-2-carboxylate: is a synthetic organic compound characterized by its unique spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 7-hydroxy-2,5-diazaspiro[3.4]octane-2-carboxylate typically involves multiple steps:

    Formation of the Spirocyclic Core: The spirocyclic core can be synthesized through a cyclization reaction involving a suitable diamine and a carbonyl compound under acidic or basic conditions.

    Introduction of the tert-Butyl Group: The tert-butyl ester group is often introduced via esterification reactions using tert-butyl alcohol and an appropriate acid catalyst.

    Hydroxylation: The hydroxyl group at the 7-position can be introduced through selective oxidation reactions, often using reagents like hydrogen peroxide or other oxidizing agents.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on yield, purity, and cost-effectiveness. Techniques such as continuous flow synthesis and the use of automated reactors can enhance scalability and reproducibility.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group can undergo oxidation to form ketones or aldehydes, depending on the reaction conditions.

    Reduction: The compound can be reduced to form various amine derivatives.

    Substitution: The diazaspiro structure allows for nucleophilic substitution reactions, particularly at the nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide, potassium permanganate, or chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic conditions.

Major Products

    Oxidation: Ketones or aldehydes.

    Reduction: Amine derivatives.

    Substitution: Various substituted spirocyclic compounds.

Scientific Research Applications

Chemistry

In organic synthesis, tert-Butyl 7-hydroxy-2,5-diazaspiro[3.4]octane-2-carboxylate serves as a building block for more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.

Biology and Medicine

This compound has potential applications in medicinal chemistry, particularly in the design of enzyme inhibitors or receptor modulators. Its spirocyclic structure can interact with biological targets in unique ways, offering opportunities for drug discovery and development.

Industry

In the chemical industry, this compound can be used as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and specialty chemicals. Its stability and reactivity make it a valuable component in various industrial processes.

Mechanism of Action

The mechanism by which tert-Butyl 7-hydroxy-2,5-diazaspiro[3.4]octane-2-carboxylate exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The spirocyclic structure allows for unique interactions with molecular targets, potentially leading to high specificity and potency.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 2,6-diazaspiro[3.4]octane-2-carboxylate
  • tert-Butyl 2,5-diazaspiro[3.4]octane-2-carboxylate

Uniqueness

Compared to similar compounds, tert-Butyl 7-hydroxy-2,5-diazaspiro[3.4]octane-2-carboxylate is unique due to the presence of the hydroxyl group at the 7-position. This functional group can significantly influence the compound’s reactivity and interactions with biological targets, making it a valuable molecule for various applications.

Conclusion

This compound is a versatile compound with significant potential in synthetic chemistry, medicinal research, and industrial applications. Its unique structure and reactivity make it a valuable tool for scientists and researchers in various fields.

Properties

IUPAC Name

tert-butyl 7-hydroxy-2,5-diazaspiro[3.4]octane-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O3/c1-10(2,3)16-9(15)13-6-11(7-13)4-8(14)5-12-11/h8,12,14H,4-7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBEPRGVZKBMFPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2(C1)CC(CN2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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